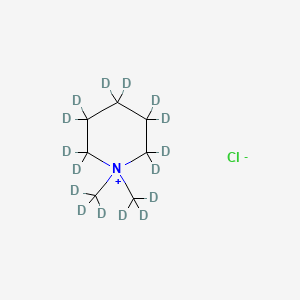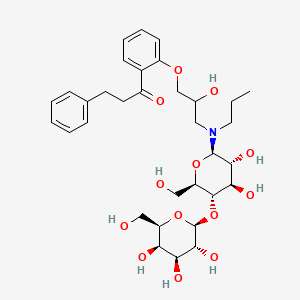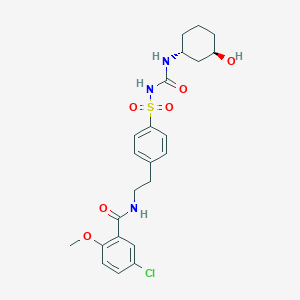
rac trans-3-Hydroxy Glyburide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac trans-3-Hydroxy Glyburide: is a metabolite of Glyburide, a second-generation sulfonylurea used primarily in the treatment of type 2 diabetes mellitus. This compound is characterized by its molecular formula C23H28ClN3O6S and a molecular weight of 510.00 . It is used extensively in biochemical and proteomics research .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of rac trans-3-Hydroxy Glyburide involves the hydroxylation of Glyburide. This process is typically mediated by cytochrome P450 enzymes, specifically CYP2C8 and CYP2C9 . The reaction conditions often include the presence of these enzymes and appropriate cofactors to facilitate the hydroxylation process.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors containing the necessary enzymes and substrates to produce the compound efficiently .
化学反応の分析
Types of Reactions: : rac trans-3-Hydroxy Glyburide undergoes several types of chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Glyburide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of Glyburide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
rac trans-3-Hydroxy Glyburide is widely used in scientific research, particularly in the fields of:
作用機序
rac trans-3-Hydroxy Glyburide exerts its effects by interacting with the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. This interaction leads to the closure of ATP-sensitive potassium channels, resulting in an increase in intracellular potassium and calcium ion concentrations . This cascade ultimately stimulates the release of insulin, thereby lowering blood glucose levels .
類似化合物との比較
Similar Compounds
rac trans-4-Hydroxy Glyburide: Another metabolite of Glyburide, formed by the hydroxylation at a different position on the molecule.
Glyburide: The parent compound, used as an antidiabetic drug.
Uniqueness: : rac trans-3-Hydroxy Glyburide is unique due to its specific hydroxylation position, which affects its interaction with biological targets and its metabolic profile. This specificity makes it a valuable compound for studying the detailed mechanisms of Glyburide metabolism and its pharmacological effects .
特性
分子式 |
C23H28ClN3O6S |
|---|---|
分子量 |
510.0 g/mol |
IUPAC名 |
5-chloro-N-[2-[4-[[(1R,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18-/m1/s1 |
InChIキー |
VFBAJFAMXTVSQA-QZTJIDSGSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@@H]3CCC[C@H](C3)O |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


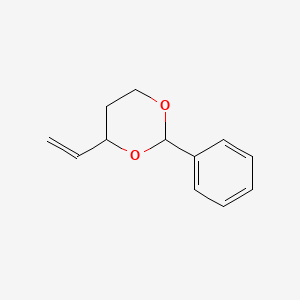

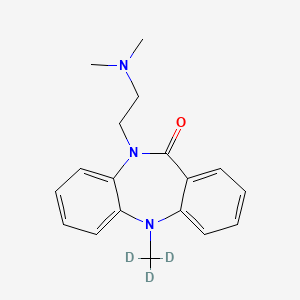
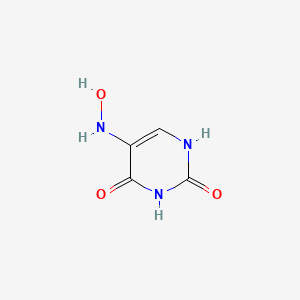
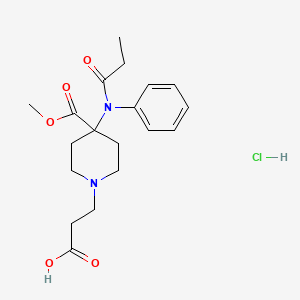
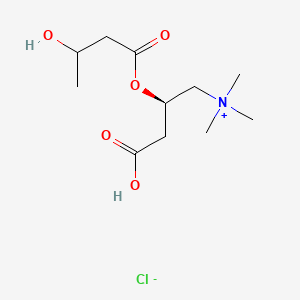


![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
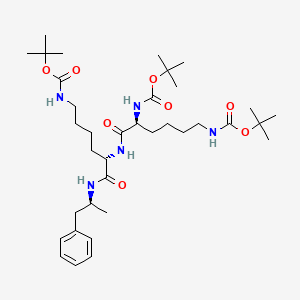
![prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13838212.png)
